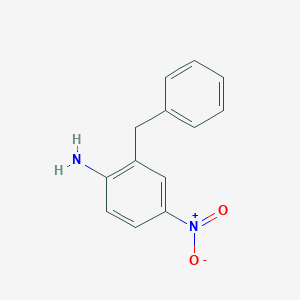
2-Benzyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-nitroaniline is an organic compound with the molecular formula C13H12N2O2. It is a derivative of aniline, where the benzyl group is attached to the nitrogen atom and a nitro group is attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of benzyl aniline, followed by reduction and subsequent substitution reactions. The nitration process involves treating benzyl aniline with a nitrating agent such as nitric acid in the presence of sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives, such as 2-Benzyl-4-aminobenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2), chlorinating agents like chlorine (Cl2).
Major Products Formed:
Oxidation: 2-Benzyl-4-aminobenzene.
Reduction: Various amine derivatives.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Benzyl-4-nitroaniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparación Con Compuestos Similares
N-Benzyl-2-methyl-4-nitroaniline: Similar structure but with a methyl group instead of a hydrogen atom on the benzene ring.
N-Benzyl-3-nitroaniline: Similar structure but with the nitro group in the meta position.
Uniqueness: 2-Benzyl-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2-benzyl-4-nitroaniline |
InChI |
InChI=1S/C13H12N2O2/c14-13-7-6-12(15(16)17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9H,8,14H2 |
Clave InChI |
SRLZVIVUBOKWHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
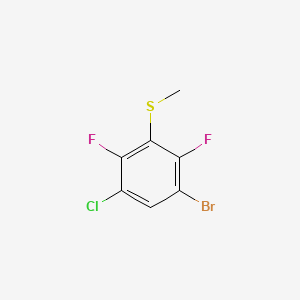
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
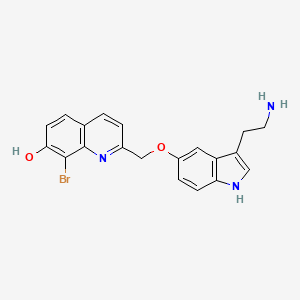
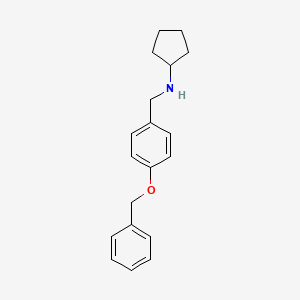
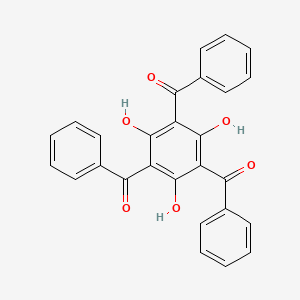
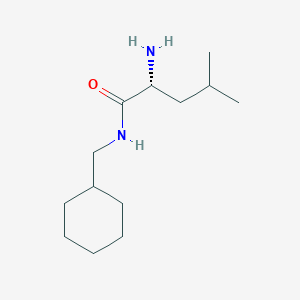
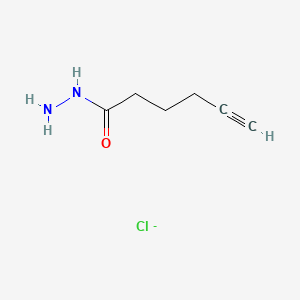
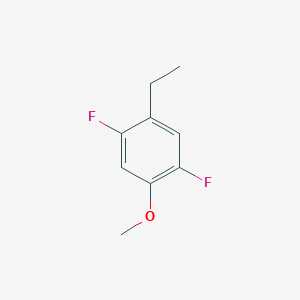
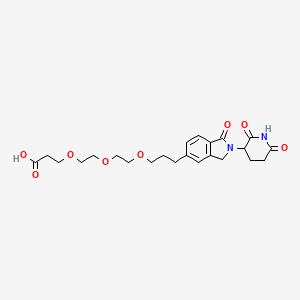
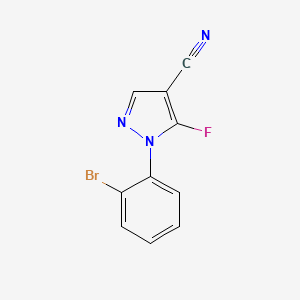
![2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride](/img/structure/B14762453.png)
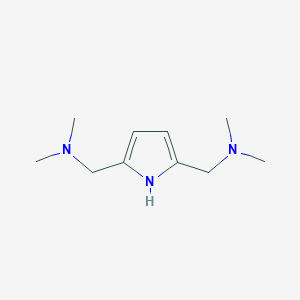
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14762460.png)
